(2E)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid
Overview
Description
(2E)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid is a useful research compound. Its molecular formula is C12H16N2O3 and its molecular weight is 236.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Transformations
Research has explored the efficient transformation of certain esters into their corresponding acids and further into heterocyclic compounds, such as pyrazoles, isoxazoles, and pyrones, demonstrating the versatility of these chemical structures in synthesizing complex molecules (Schmidt et al., 2006). Additionally, organosilicon(IV) complexes derived from Schiff bases of dehydroacetic acid have been synthesized, characterized, and evaluated for their antimicrobial activities, indicating the potential of such compounds in developing new antimicrobial agents (Devi et al., 2015).
Biological Activity Evaluation
Compounds synthesized from related chemical structures have shown significant antiviral, antimicrobial, and antitumor activities. For instance, a novel inhibitor of human rhinovirus 3C protease demonstrated potent antiviral activity across various serotypes and related picornaviruses, highlighting its potential as an orally bioavailable therapeutic agent (Patick et al., 2005). Furthermore, novel pyrazole derivatives have been synthesized and characterized, showing promising antitumor, antifungal, and antibacterial activities, which contribute to the identification of pharmacophore sites with therapeutic potential (Titi et al., 2020).
Methodological Advances
The research also emphasizes methodological advances, such as green, solvent-free syntheses of pyrano[2,3-c]-pyrazoles and pyrazolo[1,5-a]pyrimidines, offering environmentally friendly and efficient approaches to synthesizing heterocyclic compounds (Al-Matar et al., 2010). Such methodologies not only provide new synthetic routes but also contribute to the sustainable development of chemical research.
Properties
IUPAC Name |
(E)-3-[1-(oxan-2-ylmethyl)pyrazol-4-yl]prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c15-12(16)5-4-10-7-13-14(8-10)9-11-3-1-2-6-17-11/h4-5,7-8,11H,1-3,6,9H2,(H,15,16)/b5-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UILSYSCIJUHZIT-SNAWJCMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CN2C=C(C=N2)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCOC(C1)CN2C=C(C=N2)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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